Cas no 70183-89-0 ((3-methylisoxazol-5-yl)methylamine)
(3-methylisoxazol-5-yl)methylamine Chemical and Physical Properties
Names and Identifiers
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- (3-Methylisoxazol-5-yl)methanamine hydrochloride
- (3-methyl-1,2-oxazol-5-yl)methanamine,hydrochloride
- (3-Methylisoxazol-5-yl)methamine hydrochloride
- (3-methyl-1,2-oxazol-5-yl)methanamine hydrochloride
- C-(3-Methyl-isoxazol-5-yl)-methylamine hydrochloride
- (3-Methyl-isoxazol-5-yl)methylamine hydrochloride
- FZQPHVOBOIVWKP-UHFFFAOYSA-N
- 5-Aminomethyl-3-methylisoxazole HCl
- (3-Methyl-isoxazol-5-yl)methylamine HCl
- AX8224718
- 5-aminomethyl-3-m
- (3-Methylisoxazol-5-yl)methanaminehydrochloride
- AKOS016007459
- 1-(3-METHYL-1,2-OXAZOL-5-YL)METHANAMINE HYDROCHLORIDE
- 5-aminomethyl-3-methylisoxazole hydrochloride
- (3-methyl-1,2-oxazol-5-yl)methanamine hydrochloride, AldrichCPR
- DTXSID40672588
- 1-(3-methylisoxazol-5-yl)methanamine hydrochloride
- 1-(3-Methyl-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1)
- A914660
- (3-methyl-1,2-oxazol-5-yl)methanamine. hydrochloride
- (3-Methylisoxazol-5-yl)methylamine hydrochloride
- (3-methyl-1,2-oxazol-5-yl)methanamine;hydrochloride
- MFCD11506173
- DS-17350
- 5-Isoxazolemethanamine, 3-methyl-, monohydrochloride
- SCHEMBL2120996
- CS-W004628
- EN300-55905
- 70183-89-0
- DB-327756
- (3-methylisoxazol-5-yl)methylamine
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- MDL: MFCD11506173
- Inchi: 1S/C5H8N2O.ClH/c1-4-2-5(3-6)8-7-4;/h2H,3,6H2,1H3;1H
- InChI Key: FZQPHVOBOIVWKP-UHFFFAOYSA-N
- SMILES: Cl.O1C(=CC(C)=N1)CN
Computed Properties
- Exact Mass: 148.0403406g/mol
- Monoisotopic Mass: 148.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52
Experimental Properties
- Color/Form: Solid
- Density: 1.1±0.1 g/cm3
- Boiling Point: 216.6±25.0 °C at 760 mmHg
- Flash Point: 203.2±23.2 °C
(3-methylisoxazol-5-yl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0102S-1g |
C-(3-Methyl-isoxazol-5-yl)-methylamine hydrochloride |
70183-89-0 | 97% | 1g |
1653.68CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0102S-5g |
C-(3-Methyl-isoxazol-5-yl)-methylamine hydrochloride |
70183-89-0 | 97% | 5g |
6741.94CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0102S-25g |
C-(3-Methyl-isoxazol-5-yl)-methylamine hydrochloride |
70183-89-0 | 97% | 25g |
25424.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0102S-500mg |
C-(3-Methyl-isoxazol-5-yl)-methylamine hydrochloride |
70183-89-0 | 97% | 500mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0102S-250mg |
C-(3-Methyl-isoxazol-5-yl)-methylamine hydrochloride |
70183-89-0 | 97% | 250mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0102S-100mg |
C-(3-Methyl-isoxazol-5-yl)-methylamine hydrochloride |
70183-89-0 | 97% | 100mg |
924.37CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1780-5g |
5-AMINOMETHYL-3-METHYLISOXAZOLE HCL |
70183-89-0 | 97% | 5g |
$1078 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZL808-50mg |
(3-methylisoxazol-5-yl)methylamine |
70183-89-0 | 97% | 50mg |
404.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZL808-200mg |
(3-methylisoxazol-5-yl)methylamine |
70183-89-0 | 97% | 200mg |
1010.0CNY | 2021-07-18 | |
| TRC | M599570-50mg |
(3-methylisoxazol-5-yl)methylamine |
70183-89-0 | 50mg |
$ 70.00 | 2022-06-02 |
(3-methylisoxazol-5-yl)methylamine Suppliers
(3-methylisoxazol-5-yl)methylamine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on (3-methylisoxazol-5-yl)methylamine
Advancements in (3-Methylisoxazol-5-Yl)Methylamine: A Comprehensive Overview of CAS 70183-89-0
(3-Methylisoxazol-5-Yl)Methylamine, identified by the CAS number 70183-89-0, is a versatile organic compound with a unique isoxazole ring structure. This molecule has garnered significant attention in the chemical and pharmaceutical industries due to its potential as a building block for drug discovery and agrochemical development. The core structure of (3-methylisoxazol-5-Yl)methylamine features a five-membered isoxazole ring substituted with a methyl group at the 3-position and an amine functionality at the 5-position. Recent studies highlight its role in modulating biological pathways, particularly in enzyme inhibition and receptor activation, making it a focal point for researchers aiming to design novel therapeutics.
The synthesis of (3-methylisoxazol-5-Yl)methylamine typically involves multistep organic reactions, including nucleophilic substitution and ring formation. A notable approach published in the *Journal of Organic Chemistry* (2024) describes a copper-catalyzed C-N coupling reaction to introduce the amine moiety efficiently. This method offers high regioselectivity and scalability, addressing challenges associated with traditional synthetic routes. The compound's stability under mild conditions further enhances its utility as an intermediate in complex molecule assembly.
In the realm of pharmaceutical research, CAS 70183-89-0 has demonstrated promising activity as a scaffold for kinase inhibitors. A 2024 study by Smith et al. revealed that derivatives of this compound exhibit potent inhibition of PDK1 (Phosphoinositide-dependent kinase 1), a key target in cancer metabolism pathways. The ability to fine-tune substituents on the isoxazole ring allows for optimization of pharmacokinetic properties, such as solubility and bioavailability, which are critical for drug development.
Beyond oncology, recent investigations have explored the application of (3-methylisoxazol-5-Yl)methylamine in neurodegenerative disease research. A preclinical study published in *ACS Chemical Neuroscience* (2024) demonstrated that this compound modulates NMDA receptor activity, suggesting potential therapeutic applications for Alzheimer's disease and Parkinson's disease. The molecule's ability to cross the blood-brain barrier without significant toxicity underscores its value as a lead compound for CNS-targeted therapies.
The agricultural sector has also recognized the potential of CAS 70183-89-0. Researchers at Bayer CropScience reported in 2024 that derivatives containing this scaffold show herbicidal activity against glyphosate-resistant weeds. The mechanism involves disruption of auxin signaling pathways in plants, offering an environmentally sustainable alternative to conventional herbicides. This application aligns with global efforts to develop precision agriculture solutions that minimize ecological impact.
From a materials science perspective, the unique electronic properties of the isoxazole ring make (3-methylisoxazol-5-Yl)methylamine an attractive candidate for optoelectronic applications. A collaborative study between MIT and Stanford University (2024) demonstrated its use as an electron transport layer in perovskite solar cells, achieving power conversion efficiencies exceeding 24%. The molecule's planar structure facilitates charge mobility while maintaining structural integrity under operational conditions.
The versatility of this compound extends to its role as a chiral auxiliary in asymmetric synthesis. A breakthrough method published in *Nature Chemistry* (2024) utilizes enantiomerically pure forms of (3-methylisoxazol-5-Yl)methylamine to achieve high enantioselectivity in catalytic hydrogenation reactions. This advancement addresses long-standing challenges in producing optically active pharmaceutical intermediates at industrial scales.
Ongoing research continues to uncover new applications for this compound. For instance, preliminary studies suggest that it may serve as a ligand in homogeneous catalysis systems for C-H activation reactions—a notoriously challenging transformation in organic synthesis. Researchers at ETH Zurich have demonstrated that complexes formed with this ligand exhibit enhanced catalytic efficiency compared to traditional phosphine ligands.
The environmental impact profile of compounds derived from CAS 70183-89-0 is another area receiving increasing attention. Life cycle assessment studies indicate that these derivatives generally exhibit favorable eco-toxicological profiles compared to conventional alternatives, particularly when used as agrochemicals or pharmaceutical intermediates. This aligns with industry trends toward greener chemical processes and sustainable product development.
In conclusion, the continued exploration of (3-methylisoxazol-5-Yl)methylamine reflects its strategic importance across multiple scientific disciplines. As synthetic methods improve and new biological targets are identified, this compound is poised to play an even greater role in advancing both fundamental research and applied technologies across chemistry, biology, and materials science domains.
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